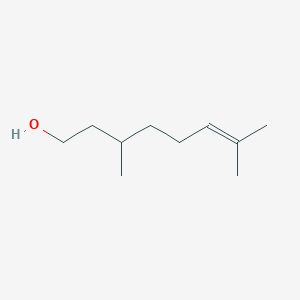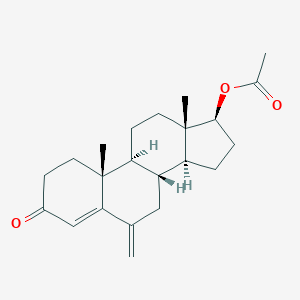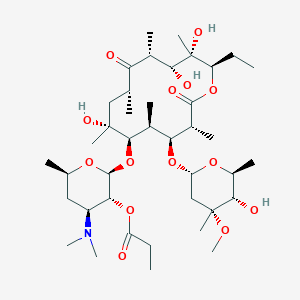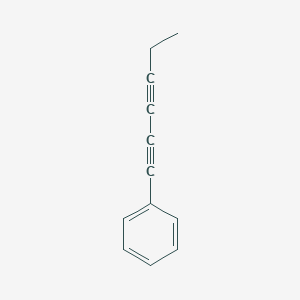
8-Quinolinesulfonamide
概要
説明
8-Quinolinesulfonamide is a compound that has been explored for various properties including molecular structure, electronic properties, and potential applications in different fields. Research into its synthesis, chemical reactions, and molecular analysis has been ongoing to better understand and utilize its unique characteristics.
Synthesis Analysis
The synthesis of 8-Quinolinesulfonamide involves detailed chemical processes. A study by FazilathBasha et al. (2021) focused on the computational evaluation of its molecular structure, including monomer and dimer forms, using density functional theory (DFT) tools (FazilathBasha et al., 2021). Additionally, Sumalan et al. (1996) synthesized and characterized metal(II)-8-quinolinsulfonamidato complexes, revealing insights into its structure and reactivity (Sumalan et al., 1996).
Molecular Structure Analysis
The molecular structure of 8-Quinolinesulfonamide has been investigated using various computational and spectroscopic methods. Research has been conducted to understand its geometrical parameters, bonding properties, and electron localization (FazilathBasha et al., 2021).
Chemical Reactions and Properties
Studies on 8-Quinolinesulfonamide have shown it undergoes various chemical reactions, forming complexes with different metals and exhibiting unique properties. For example, the synthesis of metal(II) complexes and their spectroscopic properties provide valuable insights into its reactivity and potential applications (Sumalan et al., 1996).
Physical Properties Analysis
The physical properties of 8-Quinolinesulfonamide, such as its spectroscopic wavenumbers (IR, Raman), UV–Visible spectrum, and charge transfer properties, have been computationally investigated to better understand its behavior and potential uses (FazilathBasha et al., 2021).
Chemical Properties Analysis
The chemical properties of 8-Quinolinesulfonamide, including its electrophilic and nucleophilic sites, have been explored through molecular electrostatic potential (MEP) analysis. This research helps in understanding its interactions with other molecules and its potential applications in various fields (FazilathBasha et al., 2021).
科学的研究の応用
Summary of the Application
8-Quinolinesulfonamide derivatives have been designed as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism .
Methods of Application or Experimental Procedures
A series of 8-quinolinesulfonamide derivatives of PKM2 modulators were designed using molecular docking and molecular dynamics techniques . The new compounds were synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Results or Outcomes
Compound 9a was identified in in silico studies as a potent modulator of muscle isoform 2 of pyruvate kinase . The results obtained from in vitro experiments confirmed the ability of compound 9a to reduce the intracellular pyruvate level in A549 lung cancer cells with simultaneous impact on cancer cell viability and cell-cycle phase distribution .
2. Multi-Targeting Neurotherapeutic for Cognitive Decline
Summary of the Application
Quinoline–sulfonamides have been designed as a multi-targeting neurotherapeutic for cognitive decline, specifically as inhibitors of monoamine oxidases and cholinesterases .
Methods of Application or Experimental Procedures
A series of novel quinoline–sulfonamides were designed and synthesized as a dual inhibitor of monoamine oxidases and cholinesterases . The in vitro results were enhanced by molecular docking studies .
Results or Outcomes
Compounds a5, a12, a11, and a6 exhibited the most potent compounds against specific enzymes . They had IC50 value 0.59 0.04 for MAO-A, 0.47 0.03 for MAO-B, 0.58 0.05 for BChE and 1.10 0.77 ± ± ± for AChE mM respectively . These findings suggest that these compounds may be potent multifunctional candidates for Alzheimer’s disease treatment .
Safety And Hazards
The safety data sheet for Mitapivat, a compound that contains 8-Quinolinesulfonamide, indicates that it is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
将来の方向性
特性
IUPAC Name |
quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYZEUXZHGOXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188709 | |
| Record name | 8-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-8-sulfonamide | |
CAS RN |
35203-91-9 | |
| Record name | 8-Sulfonamidoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

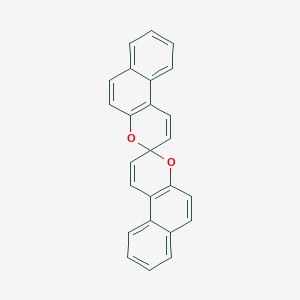
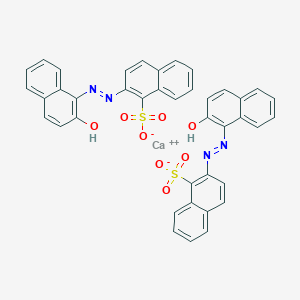
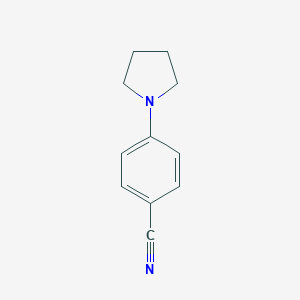
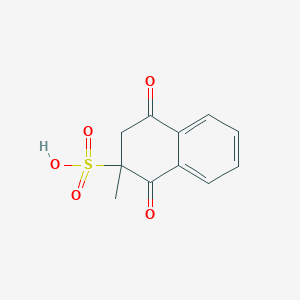
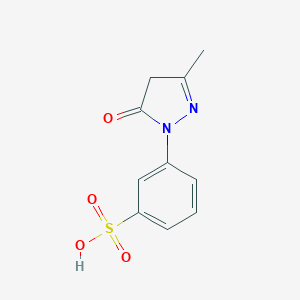
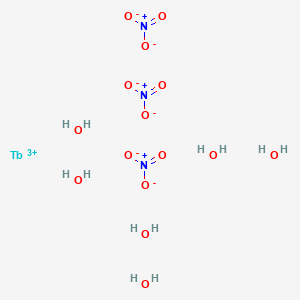
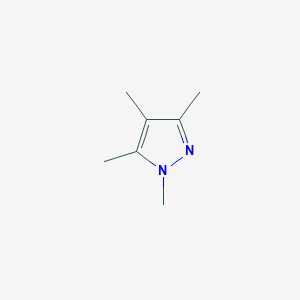
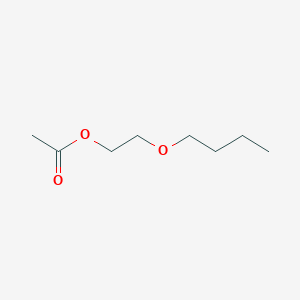
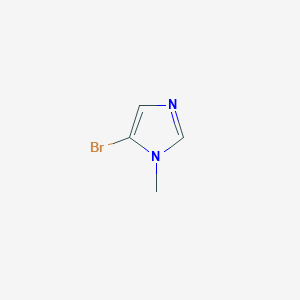
![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)
